Enhanced Lipophilicity (cLogP) vs. Classical Beta-Blockers to Predict CNS Availability
The compound possesses a calculated logP (cLogP) of 4.5 ± 0.3, driven by the adamantyl-ether and cyclohexyl substituent. This is approximately 1 log unit higher than propranolol (cLogP 3.48) and >2 log units above timolol (cLogP ~1.8), indicating a 10- to >100-fold greater partitioning into lipid membranes and the potential for significantly higher blood-brain barrier penetration [1][2]. For CNS-targeted research, this lipophilicity advantage is critical.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.5 ± 0.3 |
| Comparator Or Baseline | Propranolol: cLogP 3.48; Timolol: cLogP ~1.8 |
| Quantified Difference | Δ >1 log unit vs. propranolol; Δ >2.5 log units vs. timolol |
| Conditions | In silico prediction (Molinspiration, consensus logP) |
Why This Matters
For studies involving central β-adrenoceptors or neuroprotection, higher lipophilicity predicts superior brain exposure, making this compound a better candidate than classical non-CNS-penetrant beta-blockers.
- [1] PubChem Compound Summary for Propranolol; Molinspiration calculated logP for target compound. View Source
- [2] Wishart, D.S., et al. (2018). 'DrugBank 5.0: a major update to the DrugBank database.' *Nucleic Acids Research*, 46(D1): D1074-D1082 (Timolol logP). View Source
